1-(1-Aminocyclobutyl)prop-2-yn-1-one
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Overview
Description
1-(1-Aminocyclobutyl)prop-2-yn-1-one is an organic compound with the molecular formula C7H9NO and a molecular weight of 123.15 g/mol . This compound is characterized by its unique structure, which includes a cyclobutyl ring, an amino group, and a prop-2-yn-1-one moiety. It is known for its reactivity and stability, making it a valuable asset in various chemical endeavors .
Preparation Methods
The synthesis of 1-(1-Aminocyclobutyl)prop-2-yn-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with propargylamine under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(1-Aminocyclobutyl)prop-2-yn-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, aryl amines, and molecular oxygen . For example, the palladium-catalyzed [4+1] cycloaddition of prop-2-yn-1-ones with isocyanides results in the formation of 2-amino-4-cyanofurans . Another reaction involves the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen, leading to the formation of formamides .
Scientific Research Applications
1-(1-Aminocyclobutyl)prop-2-yn-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions . In biology, it may be used in the development of new drugs and therapeutic agents due to its unique structure and reactivity . Additionally, in industry, it can be utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. For instance, in the visible-light-induced oxidative formylation reaction, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction, leading to the formation of the desired products .
Comparison with Similar Compounds
1-(1-Aminocyclobutyl)prop-2-yn-1-one can be compared with other similar compounds, such as propargylamine and other prop-2-yn-1-one derivatives . While propargylamine is a simpler molecule with a similar prop-2-yn-1-amine structure, this compound is unique due to the presence of the cyclobutyl ring and the amino group . This structural difference imparts distinct reactivity and stability to the compound, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9NO |
---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)prop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-6(9)7(8)4-3-5-7/h1H,3-5,8H2 |
InChI Key |
VGRKWFKZJDZBPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1(CCC1)N |
Origin of Product |
United States |
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